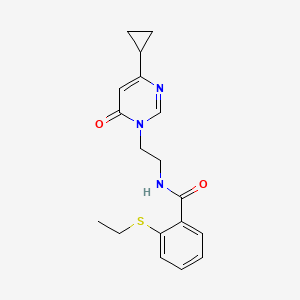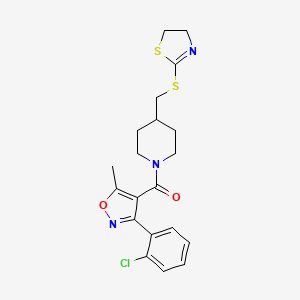
(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C20H22ClN3O2S2 and its molecular weight is 435.99. The purity is usually 95%.
BenchChem offers high-quality (3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiviral Activity
The structure of the compound suggests potential antiviral properties. Indole derivatives, which share some structural similarities, have been reported to exhibit inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus . The presence of a thiazolyl group could enhance this activity, as thiazole derivatives have shown effectiveness against a broad range of RNA and DNA viruses .
Anti-inflammatory Properties
Compounds with an isoxazole moiety, such as the one , are known to possess anti-inflammatory activities. This is due to their ability to modulate the production of pro-inflammatory cytokines and inhibit the inflammatory response at a cellular level .
Anticancer Potential
The chlorophenyl group within the compound’s structure is often associated with anticancer activity. It can interact with various cellular targets, disrupting cancer cell proliferation and inducing apoptosis. Research on similar compounds has demonstrated potential in combating drug resistance in cancer therapy .
Antimicrobial Effects
Isoxazole and thiazole rings are both recognized for their antimicrobial properties. They can interfere with bacterial cell wall synthesis or disrupt essential bacterial enzymes, leading to the inhibition of bacterial growth .
Antidiabetic Activity
Indole derivatives have been found to exhibit antidiabetic effects by influencing insulin secretion and glucose metabolism. The compound may also contribute to new therapeutic approaches for diabetes management due to its structural features .
Antimalarial Action
The combination of isoxazole and thiazole structures has been explored for antimalarial activity. These compounds can target the life cycle of the malaria parasite, offering a promising avenue for the development of new antimalarial drugs .
Neuroprotective Effects
Given the piperidine component of the compound, it may exhibit neuroprotective properties. Piperidine derivatives are known to interact with neural receptors and can be beneficial in treating neurodegenerative diseases .
Enzyme Inhibition
The compound’s molecular framework suggests it could act as an enzyme inhibitor. This is particularly relevant in the context of diseases where overactive enzymes play a role in disease progression, such as Alzheimer’s disease .
properties
IUPAC Name |
[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[4-(4,5-dihydro-1,3-thiazol-2-ylsulfanylmethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O2S2/c1-13-17(18(23-26-13)15-4-2-3-5-16(15)21)19(25)24-9-6-14(7-10-24)12-28-20-22-8-11-27-20/h2-5,14H,6-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTWVAUKDHAGVOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCC(CC3)CSC4=NCCS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



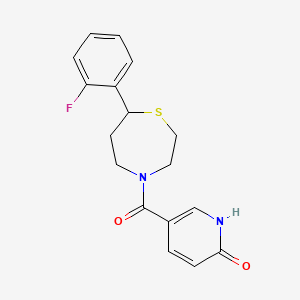
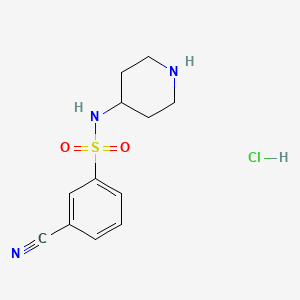
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-3-(4-methoxyphenylsulfonamido)benzamide](/img/structure/B2984344.png)
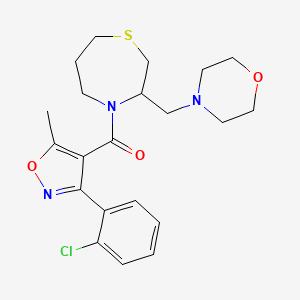

![2-(4-methoxyphenyl)-3-(propylthio)-N-(m-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2984349.png)
![6-[4-[6-(Oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2984350.png)
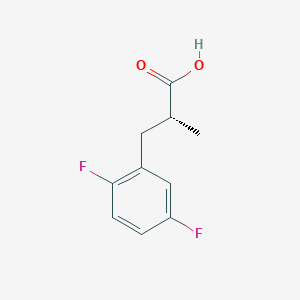
![Ethyl 4-[(6-hydroxy-7-methyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B2984354.png)

